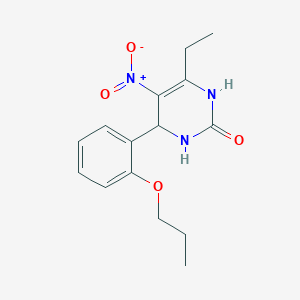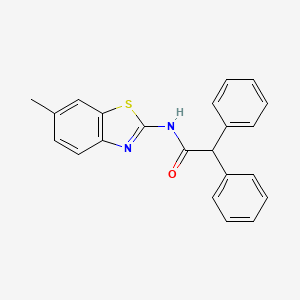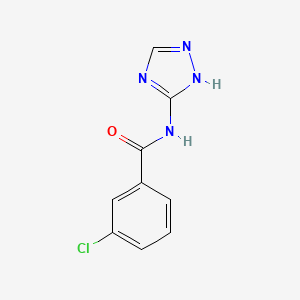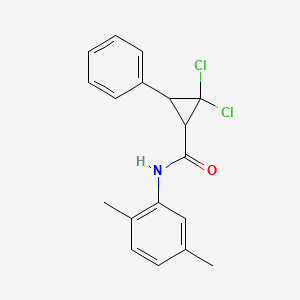
6-ethyl-5-nitro-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "6-ethyl-5-nitro-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinone" is a derivative of pyrimidinone, a class of compounds known for their diverse chemical and biological properties. Pyrimidinones have been extensively studied for their potential in various applications, including pharmaceuticals, due to their structural versatility and reactivity.
Synthesis Analysis
Synthesis strategies for pyrimidinone derivatives generally involve the condensation reactions of suitable precursors. For example, the synthesis of related compounds typically employs reactions between nitroso compounds and hydroperoxides or the cyclization of amino-carbonyl compounds with halides or sulfonates to introduce various substituents, including ethyl, nitro, and propoxyphenyl groups into the pyrimidinone ring (Artem’eva & Petrova, 2022).
Molecular Structure Analysis
Molecular structure determinations, often through X-ray crystallography, reveal the planarity or near-planarity of the pyrimidinone core, with substituents affecting the overall molecular conformation and packing in the crystal lattice. For instance, studies on similar compounds show how nitro and propoxyphenyl groups influence the molecular geometry and intermolecular interactions, leading to diverse crystalline arrangements (Savant et al., 2015).
Chemical Reactions and Properties
Pyrimidinones undergo various chemical reactions, including acylation, nitrosation, and reduction, which can modify their chemical properties significantly. For instance, reactions involving nitroso groups and subsequent acylation can lead to the formation of novel derivatives with distinct chemical functionalities (Oppenländer, Pfoertner, & Schönholzer, 1988).
Physical Properties Analysis
The physical properties of pyrimidinone derivatives, including solubility, melting points, and crystalline structure, are influenced by their molecular structures. The presence of ethyl, nitro, and propoxyphenyl groups affects these properties, as seen in polymorphic studies and differential scanning calorimetry analyses of similar compounds (Miyamae, Kitamura, Tada, Koda, & Yasuda, 1991).
Propiedades
IUPAC Name |
6-ethyl-5-nitro-4-(2-propoxyphenyl)-3,4-dihydro-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-3-9-22-12-8-6-5-7-10(12)13-14(18(20)21)11(4-2)16-15(19)17-13/h5-8,13H,3-4,9H2,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXNYQQSICCZOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2C(=C(NC(=O)N2)CC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-3-furamide](/img/structure/B5194681.png)
![3-(butylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5194683.png)
![2-[(methylsulfonyl)amino]-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B5194702.png)
![ethyl 2-cyclohexyl-3-[(2-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B5194709.png)








![N-{2-[(3-chloro-2-methylphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}acetamide](/img/structure/B5194759.png)